Tripropyl benzene-1,2,4-tricarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

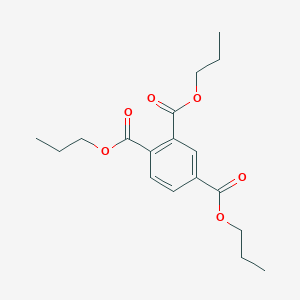

Tripropyl benzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C18H24O6. It is a derivative of benzene, where three carboxylate groups are attached to the 1, 2, and 4 positions of the benzene ring, and each carboxylate group is esterified with a propyl group. This compound is known for its versatility in various chemical reactions and applications in different fields.

準備方法

Synthetic Routes and Reaction Conditions

Tripropyl benzene-1,2,4-tricarboxylate can be synthesized through the esterification of benzene-1,2,4-tricarboxylic acid with propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions

Tripropyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Produces benzene-1,2,4-tricarboxylic acid.

Reduction: Yields tripropyl benzene-1,2,4-triol.

Substitution: Results in various substituted benzene derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Characteristics

- Molecular Formula : C18H24O6

- Molecular Weight : 336.38 g/mol

- Boiling Point : 411.25 °C at 760 mmHg

- Density : Not available

- Flash Point : Not available

These properties make TPBTC suitable for applications where thermal stability and low volatility are essential.

Plasticizer in Polymers

One of the primary applications of TPBTC is as a plasticizer in polyvinyl chloride (PVC) formulations. Plasticizers are added to polymers to enhance flexibility, durability, and processability.

- Mechanism : TPBTC interacts with the polymer chains, reducing intermolecular forces and increasing chain mobility, which results in improved flexibility and mechanical properties of PVC products .

-

Applications :

- Construction Materials : Used in flexible PVC for cables, flooring, and wall coverings.

- Consumer Products : Found in toys, food packaging, and medical devices due to its favorable safety profile.

Lubricants

TPBTC has been evaluated for use as a lubricant in various industrial applications. Its high-temperature performance and low volatility make it an ideal candidate for lubricating oils and greases.

- Benefits :

Analytical Chemistry

In analytical chemistry, TPBTC can be utilized in chromatographic techniques for the separation of compounds.

- Methodology : It can be analyzed using High-Performance Liquid Chromatography (HPLC), where it serves as a reference standard or a component in mobile phases for separating other substances .

Biomedical Applications

Recent studies have explored the potential biomedical applications of TPBTC due to its low toxicity profile.

- Toxicological Studies : Research indicates that TPBTC exhibits low toxicity in biological assays, with no significant reproductive or developmental effects noted in animal models . This makes it a candidate for further investigation in biomedical fields such as drug delivery systems or as a biocompatible material.

Case Study 1: Plasticizer Performance Evaluation

A study evaluated the performance of TPBTC as a plasticizer in PVC formulations compared to traditional plasticizers like dioctyl phthalate (DOP). The findings indicated that TPBTC provided superior thermal stability and lower migration rates, making it more suitable for long-term applications.

Case Study 2: Lubrication Efficiency

In an industrial setting, TPBTC was tested as a lubricant additive in engine oils. Results showed that engines using TPBTC-based lubricants experienced reduced friction and wear compared to those using conventional lubricants, leading to improved efficiency and longevity .

作用機序

The mechanism of action of tripropyl benzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release propanol and benzene-1,2,4-tricarboxylic acid, which can then interact with enzymes or receptors in biological systems. The pathways involved include ester hydrolysis and subsequent interactions with cellular components, leading to various biological effects.

類似化合物との比較

Similar Compounds

Trioctyl benzene-1,2,4-tricarboxylate: Similar structure but with octyl groups instead of propyl groups.

Trimethyl benzene-1,2,4-tricarboxylate: Contains methyl groups instead of propyl groups.

Tripropyl benzene-1,3,5-tricarboxylate: Similar ester groups but attached at different positions on the benzene ring.

Uniqueness

Tripropyl benzene-1,2,4-tricarboxylate is unique due to its specific esterification pattern, which influences its reactivity and interactions with other molecules. The propyl groups provide a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.

生物活性

Tripropyl benzene-1,2,4-tricarboxylate (TPBTC) is a chemical compound primarily utilized as a plasticizer in various industrial applications. Its biological activity is of significant interest due to its potential effects on human health and the environment. This article explores the biological properties, mechanisms of action, and relevant research findings regarding TPBTC.

- IUPAC Name : 1,2,4-tripropyl benzene-1,2,4-tricarboxylate

- Molecular Formula : C18H24O6

- Molecular Weight : 336.38 g/mol

- CAS Number : 1528-54-7

- Boiling Point : 411.25 °C at 760 mmHg

- LogP : 3.387

TPBTC acts primarily as a plasticizer, enhancing the flexibility and durability of polymers such as polyvinyl chloride (PVC). The mechanism involves the interaction with polymer chains, which reduces intermolecular forces and increases mobility within the material. This property is essential for applications in food packaging, toys, and other consumer products .

Toxicological Profile

Research indicates that TPBTC may exhibit lower toxicity compared to traditional phthalate plasticizers. Molecular modeling studies suggest that it is unlikely to bind to peroxisome proliferator-activated receptors (PPARs), which are often implicated in the toxic effects of other plasticizers. However, the compound's long-term effects on human health and ecosystems remain under investigation.

Environmental Impact

TPBTC has been identified as an allelopathic substance in forest ecosystems, particularly in pine-oak mixed forests. It may inhibit the germination and growth of certain tree species through leaching from decomposing litter. This raises concerns about its environmental persistence and potential ecological consequences.

Research Findings

A review of recent literature highlights several key studies examining the biological activity and safety profile of TPBTC:

Case Studies

- Antimicrobial Activity : A study on benzene-1,2,4-triol (a structural analog) demonstrated low inhibitory concentrations against Xanthomonas citri, suggesting that TPBTC might share similar properties due to its phenolic structure. However, its effectiveness was reduced upon dimerization .

- Ecotoxicology : Research conducted on forest litter revealed that TPBTC could affect seedling growth adversely through allelopathy, indicating potential risks for forest regeneration.

- Plasticizer Alternatives : Comparative studies with other plasticizers like dioctyl phthalate showed that TPBTC has a favorable profile regarding thermal stability and volatility, making it a candidate for safer plasticizer alternatives in consumer products .

特性

CAS番号 |

1528-53-6 |

|---|---|

分子式 |

C18H24O6 |

分子量 |

336.4 g/mol |

IUPAC名 |

tripropan-2-yl benzene-1,2,4-tricarboxylate |

InChI |

InChI=1S/C18H24O6/c1-10(2)22-16(19)13-7-8-14(17(20)23-11(3)4)15(9-13)18(21)24-12(5)6/h7-12H,1-6H3 |

InChIキー |

XMAYNXHPIPZVDP-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCC)C(=O)OCCC |

正規SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)C)C(=O)OC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。